methyl 3-but-3-en-2-ylbenzoate

Description

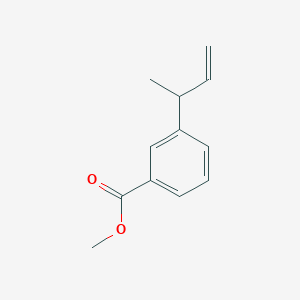

Methyl 3-but-3-en-2-ylbenzoate is a benzoate ester featuring a methyl ester group at the 3-position of the benzene ring and a branched alkenyl substituent (but-3-en-2-yl) at the same position. The but-3-en-2-yl group introduces a double bond at the third carbon and a methyl branch at the second carbon, creating structural complexity that influences its chemical reactivity and physical properties. While direct synthesis or characterization data for this compound are absent in the provided evidence, insights can be drawn from analogous esters and related derivatives .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl 3-but-3-en-2-ylbenzoate |

InChI |

InChI=1S/C12H14O2/c1-4-9(2)10-6-5-7-11(8-10)12(13)14-3/h4-9H,1H2,2-3H3 |

InChI Key |

FZJDYIQRYCTHDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1=CC(=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-but-3-en-2-ylbenzoate can be achieved through several methods. One common approach is the esterification of 3-(1-Methylallyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-but-3-en-2-ylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: 3-(1-Methylallyl)benzoic acid

Reduction: 3-(1-Methylallyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

methyl 3-but-3-en-2-ylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-but-3-en-2-ylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Ethyl 2-(3-Methylbut-3-enyl)benzoate

- Structure : Ethyl ester at the 2-position of the benzene ring with a 3-methylbut-3-enyl substituent.

- Key Differences: Ester Group: Ethyl vs. methyl ester, which may affect volatility and solubility. Ethyl esters generally have higher molecular weights and lower volatility compared to methyl esters .

- Applications : Used in organic synthesis; safety data sheets highlight standard handling protocols for such esters .

2.1.2. Methyl 3-Hydroxy-4-(3-Methylbut-2-enyloxy)benzoate

- Structure : Features a hydroxyl group at the 3-position and a prenyloxy (3-methylbut-2-enyloxy) group at the 4-position.

- Key Differences :

- Synthesis : Prepared via acid-catalyzed condensation, similar to methods used for related benzoates .

Functional Group Variants

2.2.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide derivative with a branched hydroxyalkyl group.

- Key Differences: Amide vs. Ester: The amide group enhances stability against hydrolysis compared to esters.

- Applications: Potential use in catalysis, contrasting with the target compound’s likely role as a synthetic intermediate.

2.2.2. Sulfonylurea-Based Methyl Benzoates (e.g., Metsulfuron Methyl)

- Structure : Complex triazine-linked sulfonylurea groups attached to the benzoate.

- Key Differences: Functionality: Sulfonylurea groups confer herbicidal activity, unlike the non-polar alkenyl substituent in the target compound. Reactivity: These compounds inhibit acetolactate synthase in plants, a mode of action irrelevant to the target compound .

Table 1: Comparative Properties of Methyl 3-But-3-en-2-ylbenzoate and Analogues

| Compound | Functional Groups | Key Reactivity | Potential Applications |

|---|---|---|---|

| This compound | Methyl ester, alkenyl | Electrophilic addition, ester hydrolysis | Synthetic intermediate, polymers |

| Ethyl 2-(3-methylbut-3-enyl)benzoate | Ethyl ester, alkenyl | Steric hindrance in substitution reactions | Organic synthesis |

| Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate | Hydroxyl, prenyloxy | Oxidation, glycosylation | Pharmaceuticals, natural products |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Amide, hydroxyalkyl | Metal-catalyzed C–H activation | Catalysis, coordination chemistry |

| Metsulfuron methyl | Sulfonylurea, triazine | Enzyme inhibition (herbicidal) | Agriculture |

Reactivity and Stability Considerations

- Alkenyl Group : The but-3-en-2-yl substituent may undergo addition reactions (e.g., hydrogenation, epoxidation) or serve as a site for radical reactions.

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, yielding 3-but-3-en-2-ylbenzoic acid. Stability comparisons with ethyl esters () would depend on reaction conditions.

Q & A

Q. Advanced Data Contradiction Analysis

Verify Purity : Use HPLC (C18 columns, acetonitrile/water gradient) to confirm >95% purity, as impurities skew NMR peaks .

Solvent Effects : Re-measure NMR in deuterated solvents (CDCl₃ vs. DMSO-d6) to assess hydrogen bonding’s impact on chemical shifts .

Computational Refinement : Re-run DFT simulations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to align theoretical and experimental δ values .

What strategies are effective in mitigating decomposition during storage of this compound?

Basic Stability Protocol

Store in amber vials at –20°C under argon to prevent oxidation of the alkene group. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Advanced Strategy

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to identify degradation pathways (e.g., hydrolysis or isomerization). Adjust storage conditions based on Arrhenius model predictions .

How can researchers design experiments to determine the reactivity of the alkene moiety in this compound?

Q. Advanced Reactivity Study Design

Electrophilic Addition : React with bromine (Br₂ in CCl₄) to assess diastereoselectivity via ¹H NMR .

Diels-Alder Screening : Test with maleic anhydride under thermal (reflux) vs. microwave conditions to compare reaction rates and regiochemistry .

Photochemical Reactivity : Expose to UV light (254 nm) and monitor [2+2] cycloaddition products via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.